molecular formula C9H11FN2 B3045852 3-Fluoro-2-(pyrrolidin-2-yl)pyridine CAS No. 1150617-84-7

3-Fluoro-2-(pyrrolidin-2-yl)pyridine

Cat. No.: B3045852
CAS No.: 1150617-84-7
M. Wt: 166.20
InChI Key: AICJMGXBUYILIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-2-(pyrrolidin-2-yl)pyridine is a chemical compound with the molecular formula C9H11FN2 It is a fluorinated pyridine derivative, which incorporates a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-(pyrrolidin-2-yl)pyridine typically involves the reaction of 2-chloropyridine with pyrrolidine in the presence of a base, followed by fluorination. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide, and the reaction is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-(pyrrolidin-2-yl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, piperidine derivatives, and various substituted pyridines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Fluoro-2-(pyrrolidin-2-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-2-(pyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-2-(pyrrolidin-2-yl)pyridine is unique due to the presence of both a fluorine atom and a pyrrolidine ring, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the pyrrolidine ring provides a rigid structure that can interact with various molecular targets .

Properties

IUPAC Name

3-fluoro-2-pyrrolidin-2-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2/c10-7-3-1-6-12-9(7)8-4-2-5-11-8/h1,3,6,8,11H,2,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AICJMGXBUYILIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=C(C=CC=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40654889
Record name 3-Fluoro-2-(pyrrolidin-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150617-84-7
Record name 3-Fluoro-2-(pyrrolidin-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluoro-2-(pyrrolidin-2-yl)pyridine
Reactant of Route 2
3-Fluoro-2-(pyrrolidin-2-yl)pyridine
Reactant of Route 3
3-Fluoro-2-(pyrrolidin-2-yl)pyridine
Reactant of Route 4
3-Fluoro-2-(pyrrolidin-2-yl)pyridine
Reactant of Route 5
3-Fluoro-2-(pyrrolidin-2-yl)pyridine
Reactant of Route 6
3-Fluoro-2-(pyrrolidin-2-yl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.